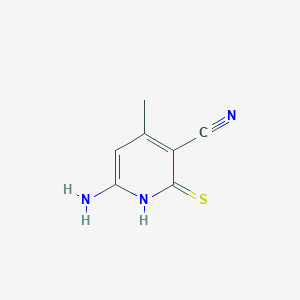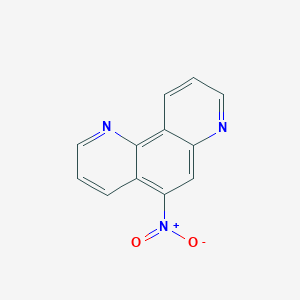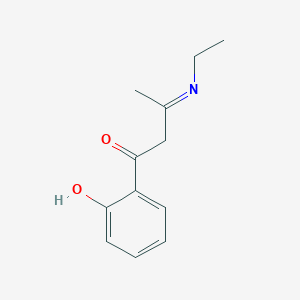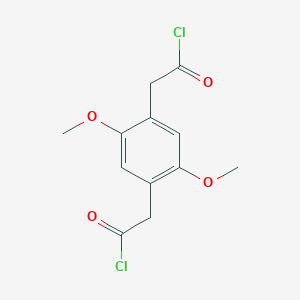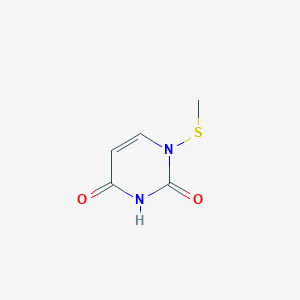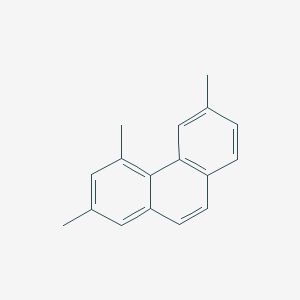
2,4,6-Trimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H16 It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 6th positions of the phenanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is often employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated compounds.
Reduction: 9,10-Dihydro-2,4,6-trimethylphenanthrene.
Substitution: 9-Bromo-2,4,6-trimethylphenanthrene and similar derivatives.
Scientific Research Applications
2,4,6-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological systems helps understand the effects of PAHs on living organisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenanthrene involves its interaction with cellular components. As a PAH, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. Additionally, its metabolites can form reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
Comparison with Similar Compounds
Phenanthrene: The parent compound, lacking the methyl groups.
2,3,5-Trimethylphenanthrene: Another methylated derivative with different substitution positions.
Anthracene: A linear isomer of phenanthrene with similar properties.
Uniqueness: 2,4,6-Trimethylphenanthrene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of methyl groups at the 2nd, 4th, and 6th positions enhances its stability and alters its interaction with other molecules compared to its non-methylated counterparts.
Properties
CAS No. |
52988-44-0 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,4,6-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-5-14-6-7-15-9-12(2)8-13(3)17(15)16(14)10-11/h4-10H,1-3H3 |
InChI Key |
ILEXIZDSCIMJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC(=CC(=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



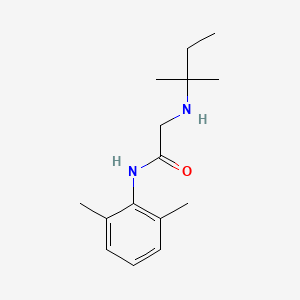

![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
